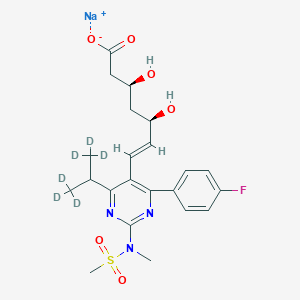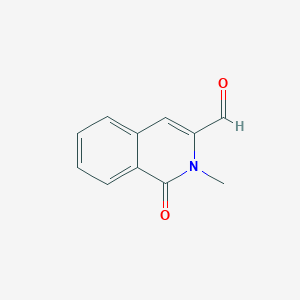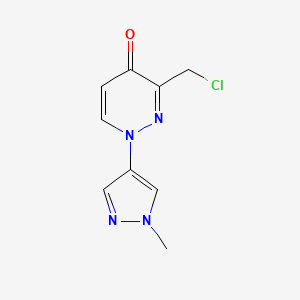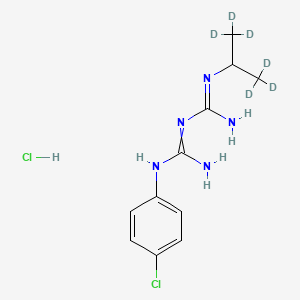
Chlorguanide-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorguanide-d6 Hydrochloride, also known as N-4-Chlorophenyl-N’- (1-methylethyl-d6)-imidodicarbonimidic Diamide Hydrochloride, is a labeled analogue of Chlorguanide. It is primarily used as an antimalarial agent. This compound is a deuterated form of Chlorguanide, which means that it contains deuterium atoms instead of hydrogen atoms. This modification is often used in scientific research to study the pharmacokinetics and metabolism of the compound .
Métodos De Preparación
The synthesis of Chlorguanide-d6 Hydrochloride involves several steps, starting with the preparation of the deuterated isopropylamine. This is followed by the reaction with 4-chlorophenyl isocyanate to form the intermediate product. The final step involves the reaction of this intermediate with cyanamide to produce Chlorguanide-d6, which is then converted to its hydrochloride salt .
Industrial production methods for this compound are similar to those used for other deuterated compounds. These methods typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are carefully controlled to maximize yield and purity .
Análisis De Reacciones Químicas
Chlorguanide-d6 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can produce reduced derivatives .
Aplicaciones Científicas De Investigación
Chlorguanide-d6 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Chlorguanide under different conditions.
Biology: Used in studies to understand the metabolism and pharmacokinetics of Chlorguanide in biological systems.
Medicine: Used in the development of new antimalarial drugs and in studies to understand the mechanism of action of existing drugs.
Industry: Used in the production of deuterated compounds for various industrial applications
Mecanismo De Acción
Chlorguanide-d6 Hydrochloride exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is involved in the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication. By inhibiting this enzyme, this compound prevents the malaria parasite from reproducing and spreading within the host .
Comparación Con Compuestos Similares
Chlorguanide-d6 Hydrochloride is similar to other antimalarial compounds such as Proguanil and Atovaquone. its deuterated form makes it unique and valuable for scientific research. The incorporation of deuterium atoms can alter the pharmacokinetics and metabolism of the compound, providing valuable insights into its behavior in biological systems .
Similar compounds include:
Proguanil: A non-deuterated analogue of this compound, used as an antimalarial drug.
Atovaquone: Another antimalarial drug that is often used in combination with Proguanil.
Propiedades
Fórmula molecular |
C11H17Cl2N5 |
|---|---|
Peso molecular |
296.23 g/mol |
Nombre IUPAC |
1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i1D3,2D3; |
Clave InChI |
SARMGXPVOFNNNG-TXHXQZCNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
SMILES canónico |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


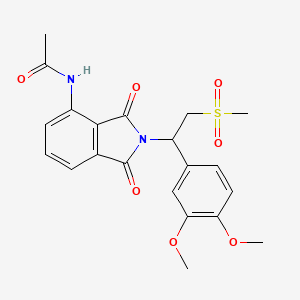
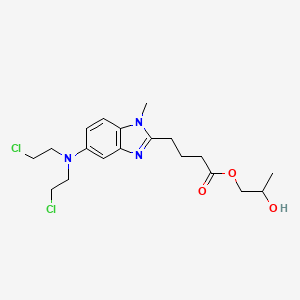
![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)
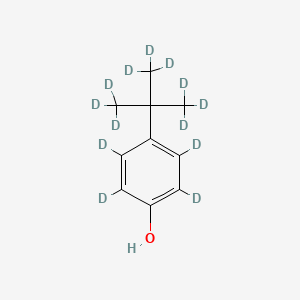
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
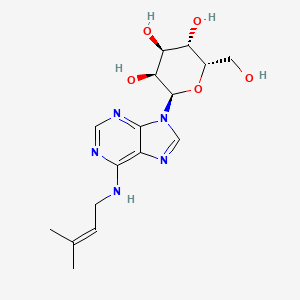
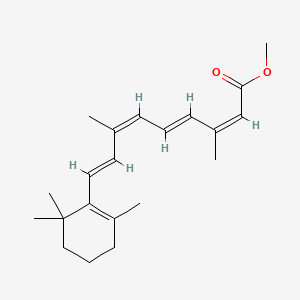
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)
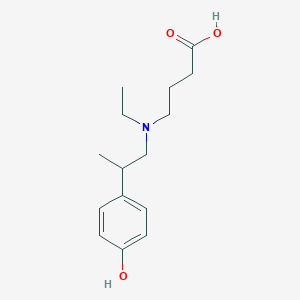
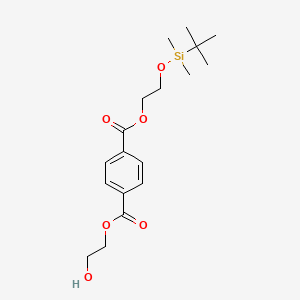
![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)
